molecular formula C15H10O2 B191248 Flavone CAS No. 525-82-6

Flavone

Cat. No.: B191248
CAS No.: 525-82-6
M. Wt: 222.24 g/mol
InChI Key: VHBFFQKBGNRLFZ-UHFFFAOYSA-N
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Description

Flavone is a naturally occurring compound belonging to the class of flavonoids, which are polyphenolic compounds found in various plants. The structure of this compound is characterized by a 2-phenylchromen-4-one backbone. Flavones are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Flavone, a polyphenolic phytochemical, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets are critical for many of the this compound-induced therapeutic responses .

Mode of Action

This compound interacts with its targets to exhibit anti-inflammatory and anticancer activities, and it enhances the immune system . It acts on multiple anticancer targets, such as myricetin and genkwanin . This compound can also inhibit the polymerization of tubulin, thus preventing the formation of microtubules , and activate certain enzymes that cause tumor cell apoptosis, such as caspases .

Biochemical Pathways

This compound affects various biochemical pathways. It is synthesized from phenylalanine and malonyl—Co A . This compound’s effectiveness in chemoprevention and chemotherapy is associated with its targeting of multiple genes/pathways . It also regulates polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its bioavailability . To enhance the oral bioavailability of this compound, novel carriers would need to be developed .

Result of Action

This compound exhibits diverse biological functions, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, male fertility, auxin transport, and the coloration of flowers . It also has a role in antagonizing diabetes, cancer, cardiovascular disease, and viral and bacterial diseases .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, when plants are exposed to UV-B stress, flavonoids like this compound can improve plant resilience through photosorption, removal of reactive oxygen species (ROS), and enhancing antioxidant enzyme activity . The number and location of hydroxyl groups in the structure of flavonoids can determine their free radical scavenging ability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of flavones:

Industrial Production Methods: Industrial production of flavones typically involves the extraction of flavonoid-rich plant materials followed by purification processes. Techniques such as ultrasound-assisted extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to obtain high yields of flavones from natural sources .

Chemical Reactions Analysis

Flavones undergo various chemical reactions, including:

    Oxidation: Flavones can be oxidized to form flavonols. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Flavones can be reduced to flavanones using reducing agents such as sodium borohydride.

    Substitution: Flavones can undergo electrophilic substitution reactions, particularly at the aromatic ring. .

Major Products Formed:

    Oxidation: Flavonols

    Reduction: Flavanones

    Substitution: Halogenated or nitrated flavones

Scientific Research Applications

Flavones have a wide range of scientific research applications:

    Chemistry: Flavones are used as building blocks in the synthesis of various organic compounds.

    Biology: Flavones are studied for their role in plant defense mechanisms and their interactions with other biomolecules.

    Medicine: Flavones exhibit potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. They are being investigated for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Flavones are used as natural antioxidants in food and cosmetic products.

Comparison with Similar Compounds

  • Apigenin
  • Luteolin
  • Chrysin
  • Baicalein
  • Tangeretin

Properties

IUPAC Name

2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBFFQKBGNRLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022048
Record name Flavone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

525-82-6
Record name Flavone
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Record name Flavone
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Record name Flavone
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Record name FLAVONE
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Record name 4H-1-Benzopyran-4-one, 2-phenyl-
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Record name Flavone
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Record name Flavone
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Record name FLAVONE
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Record name Flavone
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Melting Point

100 °C
Record name Flavone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A mixture of 3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone (435 mg, 0.629 mmol) and Pd(OH)2 (50 mg) in EtOAc (5 mL) was treated with hydrogen for 2 h resulting in a grey precipitate. THF was added to dissolve the precipitate and the mixture was filtered (Celite). The pad washed with THF, and the filtrate concentrated. The solid residue was recrystallised from THF/petrol to afford the bis(hemiadipate) as a colourless solid (183 mg, 50%); mp 133° C.; 1H NMR (500 MHz, d6-DMSO) δ 1.55-1.70 (m, 8H, CH2CH2), 2.24 (t, 2H, J=7.0 Hz, CH2CO), 2.27 (t, 2H, J=7.0 Hz, CH2CO), 2.63 (t, 2H, J=7.0 Hz, CH2CO), 2.64 (t, 2H, J=7.0 Hz, CH2CO), 7.37 app. d, 2H, J=9.0 Hz, H3′,5′), 7.55 (dd, 1H, J5,6=8.5, J6,7=7.5, Hz, H6), 7.80 (d, 1H, J7,8=8.5 Hz, H8), 7.88 (ddd, 1H, J6,7=7.5, J7,8=8.5, J5,7=1.5 Hz, H7), 7.96 (app. d, 2H, J=9.0 Hz, H2′,6′), 8.08 (dd, 1H, J5,6=8.5, J5,7=1.5 Hz, H5); 13C NMR (125 MHz, d6-DMS) δ 23.77, 23.82, 32.6, 33.2, 33.3; 44.3 (CH2), 118.7, 122.5, 122.6, 122.7, 125.1, 126.8, 129.7, 132.9, 134.8, 152.7, 154.9, 155.1 (Ar), 170.4, 171.1, 171.4, 174.3, 174.3 (5C, C═O); IR 3059, 2940, 2873, 1768, 1706, 1504, 759 cm−1; HRMS (ESI−) m/z 509.1441, C27H25O10 [M−H]− requires 509.1442.
Name
3,4′-di-(benzyloxycarbonylbutylcarbonyloxy)flavone
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Yield
50%

Synthesis routes and methods II

Procedure details

The following references disclose certain compounds related to flavone having various effects on the gastrointestinal system; some are disclosed to have anti-ulcer activity: Belgian Patent No. 888,982 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Sep. 16, 1981; Japanese Patent No. 70-24111 of Taisho Pharmaceutical Co., Ltd., published Nov. 10, 1972; Japanese Patent No. 72-32888 of Taisho Pharmaceutical Co., Ltd., published Dec. 15, 1973; Japanese Patent No. 72-032889 of Taisho Pharm. Co., published Dec. 15, 1973; Japanese Patent No. 74-093023 of Taisho Pharmaceutical KK, published Feb. 24, 1976; Japanese Patent Application No. 78-098452 of Taisho Pharmaceutical KK, published Feb. 27, 1980; French Patent No. 011,196 of Fabrica Espanola de Productos Quimicos y Farmaceutics, S. A., published Nov. 10, 1980; Swiss Patent No. 126,197 of Khark Chem. Pharm., published May 13, 1977; German Patent No. 615,710 of Hoechst AG, published Nov. 11, 1987; Obolentseva, G. V. & Y. I. Khadzhai, "Pharmacological Data on Certain Aspects of the Action of Glycyrrhiza Flavonoids", Vop. Izuch. Ispol'z. Solodki Nauka. (1966), pp. 163-166; Gabor, M. & A. Kekes-Szabo, "Effect of Bioflavonoids in the Experimental Gastric Ulcer", Kiserl. Orvostud., Vol. 24, No. 1 (1972), pp. 1-4; Ciaceri, G. & G. Attaguile, "Effects of Luteolin, Apigenin, and Acacetin on Experimentally Induced Gastric Ulcer", Minerva Med., Vol. 63, No. 29 (1972), pp. 1665-1668; Selenina, L. V., R. N. Zozulya & T. N. Yakovleva, "Polyphenols of Potentilia Erecta and Their Biological Activity", Rast. Resur., Vol. 9, No. 3 (1973), pp. 409-414; Parmar, N. S. & M. N. Ghosh, "The Anti-Inflammatory and Anti-Gastric Ulcer Activities of Some Bio flavonoids", Bull. Jawaharlal Inst. Post-Grad. Med. Educ. Res., Vol. 1, No. 1 (1976), pp. 6-11; Pfister, J. R., W. E. Wymann, M. E. Schuler & A. P. Roszkowski, "Inhibition of Histamine-Induced Gastric Secretion by Flavone-6-carboxylic Acids", J. Med. Chem., Vol. 23 (1980), pp. 335-338; Ilarionov, I., L. Rainova & N. Nakov, "Antiinflammatory and Antiulcer Effect of Some Flavonoids Isolated from the Genus Genista", Farmatsiya (Sofia), Vol. 29, No. 6 (1979), pp. 39-46; Viswanthan, S., P. Kulanthaivel, S. K. Nazimudeen, T. Vinayakam, C. Gopalakrishnan & L. Kameswaran, "The Effect of Apigenin 7,4'-Di-O-Methyl Ether, a Flavone from Andrographis Paniculata on Experimentally Induced Ulcers", Indian J. Pharm. Sci., Vol. 43, No. 5 (1981), pp. 159-161; Barnaulov, O. D., O. A. Manicheva, G. G. Zapesochnaya, V. L. Shelyuto & V. I. Glyzin, "Effect of Some Flavonoids on the Ulcerogenic Activity of Reserpine in Mice", Khim.-Farm. Zh., Vol. 16, No. 3 (1982), pp. 300-303; Barnaulov, O. D., O. A. Manicheva & P. P. Denisenko, "Method for Evaluating the Effect of Preparations on the Ulcerogenic Activity of Reserpine in Mice", Farmakol. Toksikol. (Moscow), Vol. 45, No. 4 (1982), pp. 105-110; Tariq, M., N. S. Parmar, A. M. Ageel, I. A. AI-Meshal & A. R. Abu-Jayyab, "The Gastric Anti-Ulcer Activity of Khat (Catha edulis Forsk): Investigations on its Flavonoid Fraction", Research Communications in Substances of Abuse, Vol. 5, No. 2 (1984), pp. 157-160; Villar, A., M. A. Gasco & M. J. Alcaraz, "Antiinflammatory and Anti-ulcer Properties of Hypolaetin-8-glucoside, a Novel Plant Flavonoid", J. Pharm. Pharmacol., Vol. 36 (1984), pp. 820-823; Barnaulov, O. D., O. A. Manicheva & N. F. Komissarenko, "Comparative Evaluation of the Effect of Some Flavonoids on Changes in the Gastric Wall of Reserpine-Treated or Immobilized Mice", Khim.-Farm. Zh., Vol. 17, No. 8 (1983), pp. 946-951; Barnaulov, O. D., O. A. Manicheva, V. L. Shelyuto, M. M. Konopleva & V. I. Glyzin, "Effect of Flavonoids on the Development of Experimental Dystrophy of the Stomach in Mice", Khim.-Farm. Zh., Vol. 18, No. 8 (1984), pp. 935-941; Barnaulov, O. D., O. A. Manicheva, I. I. Chemesova & N. F. Komissarenko, "Comparative Evaluation of the Effect of Flavonoids on the Development of Experimental Lesions in the Mouse Stomach", Khim.-Farm. Zh., Vol. 18, No. 11 (1984), pp. 1330-1333; Barnaulov, O. D., O. A. Manicheva, R. K. Yasinov & G. P. Yakovlev, "Evaluation of the Effect of Flavonoids from the Aerial Parts of Astragalus Quisqualis Bunge and A. Floccosifolius Sumn. on the Development of Experimental Lesions in the Mouse Stomach", Rastit. Resur., Vol. 21, No. 1 (1985), pp. 85-90; Konturek, S. J., M. E. Kitler, T. Brzozowski & T. Radecki, "Gastric Protection by Meciadanol--A New Synthetic Flavonoid-Inhibiting Histidine Decarboxylase", Digestive Diseases and Sciences, Vol. 31, No. 8 (Aug. 1986), pp. 847-852; Goel, R. K., V. B. Pandey, S. P. D. Dwivedi & Y. V. Rao, "Antiinflammatory and Antiulcer Effects of Kaempferol, a Flavone, Isolated from Rhamnus procumbens", Indian Journal of Experimental Biology, Vol. 26 (February 1988), pp. 121-124; Rainova, L., N. Nakov, S. Bogdanova, E. Minkov & D. Staneva-Stoicheva, Phytotherapy Research, Vol. 2, No. 3 (1988), pp. 137-139; Lin, Y. L. & S. Y. Hsu, "The Constituents of the Antiulcer Fractions of Euphorbia Hirta", The Chinese Pharmaceutical Journal, Vol. 40, No. 1 (1988), pp. 49-51; Martin, M. J., C. Alarcon de la Lastra, E. Marhuenda, F. Delgado & J. Torrebianca, "Anti-ulcerogenicity of the Flavonoid Fraction from Dittrichia viscosa (L.) W. Greuter in Rats", Phytotherapy Research, Vol. 2, No. 4 (1988), pp. 183-186; Cristoni, A., S. Malandrino & M. J. Magistretti, "Effect of a Natural Flavonoid on Gastric Mucosal Barrier", Arzneim.-Forsch., Vol. 39(I), No. 5 (1989), pp. 590-592; Brasseur, T., "Proprietes Anti-inflammatoires de Flavonoides", J. Pharm. Belg., Vol. 44, No. 3 (1989), pp. 235-241.
[Compound]
Name
Flavonoid
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Type
reactant
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Reaction Step Two
[Compound]
Name
Flavonoid
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Reaction Step Three
[Compound]
Name
Flavonoids
Quantity
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Name
Flavonoids
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Flavonoids
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[Compound]
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Flavonoids
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Reaction Step Eight
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Type
reactant
Reaction Step Nine
[Compound]
Name
Apigenin 7,4'-Di-O-Methyl Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Flavonoid
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Flavonoids
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Name
Meshal
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Abu-Jayyab
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavone
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Flavone
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Flavone
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Flavone
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Flavone
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Flavone
Customer
Q & A

A: Flavones are a class of flavonoids, which are natural plant secondary metabolites. [, , ] They contribute to the vibrant colors of many fruits and vegetables and are a significant component of a balanced diet. [, ] Flavones are found in various plants, including rice, buckwheat, citrus fruits, and herbs like parsley. [, , ]

A: Flavones share a common backbone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C). [, ]

A: The number and position of hydroxyl groups, particularly at the C3 and C5 positions, significantly impact a flavone's ability to act as a matrix in MALDI-MS analysis. [] For instance, quercetin and morin, both penta-hydroxyl flavones, demonstrated superior matrix characteristics compared to commonly used matrices. []

A: Hydroxyl groups, especially those at the 3, 5, and 2' positions, are crucial for forming fluorescent complexes with metal ions. [] Morin, a pentahydroxythis compound, demonstrates this property by forming highly fluorescent complexes with Al3+ ions. [] This complexation is used in analytical techniques, including fiber optic sensing, for metal detection. []

A: Flavones exhibit distinctive UV-Vis absorption spectra, typically with two intense absorption bands. Band I appears in the range of 320-380 nm, while Band II falls between 240-270 nm. [] The position of these bands can shift upon complexation with reagents or metal ions, aiding in their identification and analysis. []

A: Research suggests that a 6-hydroxythis compound exhibits stronger antiproliferative activity against MDA-MB-231 cells compared to its 6-methoxythis compound counterpart or when the carbonyl group is replaced with an oxime ether. [] This highlights the importance of the 6-hydroxyl group for activity in this specific context.

A: Yes, O-carboxyalkylated flavones are not only recognized for their biological activities but also serve as vital intermediates in the synthesis of diverse this compound derivatives. [] This highlights their versatility as building blocks in organic synthesis.

A: Diacetone-D-glucose (DAG) has been successfully employed as a chiral auxiliary in the stereoselective synthesis of both N-carboxyalkylated and O-carboxyalkylated flavones. [] This method utilizes dynamic kinetic resolution (DKR) to achieve high enantioselectivity. []

A: FNS II is a microsomal NADPH-dependent cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of flavones. [] This enzyme catalyzes the direct conversion of flavanones to flavones, representing a key branch point in the flavonoid biosynthetic pathway. []

A: Studies in Gerbera hybrids reveal that the CYP93B2 gene, encoding FNS II, is only transcribed in lines possessing the dominant fns allele. [] Furthermore, the transcription level of CYP93B2 correlates with measured FNS II enzyme activity and this compound accumulation during flower development. []

A: Yes, functional expression of the CYP93B2 gene in yeast has been achieved, and microsomes isolated from these yeast cells demonstrate FNS II activity by converting [14C]-labeled flavanones to their corresponding [14C]-labeled flavones. []

A: Yes, various fungal cultures have been shown to metabolize flavones into novel derivatives. For example, Aspergillus alliaceous converts chrysin (5,7-dihydroxythis compound) to 4'-hydroxychrysin, while Beauveria bassiana transforms it into chrysin 7-O-beta-D-4-O-methylglucopyranoside. []

A: The type and position of substituents on the this compound skeleton influence its antioxidant properties. [] For instance, the presence of hydroxyl groups generally enhances antioxidant activity, while the introduction of methoxy or glycosyl groups can alter the activity profile. []

A: Yes, screening of a large library of flavonoids revealed that only flavones, not other flavonoid classes, exhibited inhibitory activity against tankyrases. [] Crystallographic studies demonstrated that these flavones bind to the nicotinamide binding site of tankyrase 2. [] The potency and selectivity of the this compound inhibitors are influenced by the specific substitutions on the this compound core. []

ANone: Several analytical techniques are employed for this compound analysis, including:

  • Spectrophotometry: This method utilizes the UV-Vis absorbance properties of flavones for quantification, often employing colorimetric assays with specific reagents like aluminum chloride. [, ]
  • High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis or mass spectrometry, HPLC enables separation and quantification of individual flavones in complex mixtures. []
  • Mass spectrometry (MS): Coupled with separation techniques like HPLC or used directly, MS provides accurate mass measurements and fragmentation patterns, facilitating structural identification and quantification of flavones. [, ]

A: C-Glycosyl flavones, including vitexin, isovitexin, isovitexin-6″-O-α-l-glucoside, and dulcinoside, are major polyphenols in mung bean seeds and are associated with various biological activities. [] Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed to quantify these compounds in plasma and tissues, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. []

A: Research suggests that while some flavones may not possess potent antibacterial activity on their own, they can enhance the efficacy of antibiotics and innate antimicrobials against Pseudomonas aeruginosa. [] This synergistic effect, combined with their potential to activate the T2R14 bitter taste receptor in respiratory epithelial cells and stimulate nitric oxide production, highlights their potential as topical therapeutics for respiratory infections. []

A: While specific information about flavones' impact on drug-metabolizing enzymes is limited in the provided research, it's known that flavonoids, in general, can interact with and modulate the activity of various cytochrome P450 enzymes, impacting drug metabolism. [] Further research is needed to elucidate specific this compound-enzyme interactions.

A: Studies on Dorotheanthus bellidiformis demonstrate that temperature significantly affects the stability of anthocyanin pigments, with a marked decline observed between 60 and 80 °C. [] Light exposure also contributes to anthocyanin degradation, highlighting the importance of controlled storage and processing conditions to preserve these pigments. []

A: Orthogonal design is a statistical method employed to optimize complex processes, including the extraction of natural products like flavones. [] This approach allows for efficient evaluation of multiple factors (e.g., solvent concentration, temperature, extraction time) and their interactions to determine the optimal conditions for maximizing yield and purity. []

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